6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
Description
The compound 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a structurally complex molecule featuring a bicyclic cyclopenta[c]chromenone core fused with a tetrahydrofuran-like ring system. The core structure (C₁₄H₁₄O₂) is substituted at the 7-position by a hexanoate ester chain modified with a [(4-methylphenyl)sulfonyl]amino group.
Properties
Molecular Formula |
C26H29NO6S |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C26H29NO6S/c1-17-10-12-19(13-11-17)34(30,31)27-16-5-3-4-9-24(28)32-23-15-14-21-20-7-6-8-22(20)26(29)33-25(21)18(23)2/h10-15,27H,3-9,16H2,1-2H3 |
InChI Key |
GJNIEXFOURNCAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 7-Hydroxy-6-methylcoumarin Derivatives
A critical intermediate, 7-hydroxy-6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen, is synthesized via acid- or base-catalyzed cyclization. In a representative procedure:
- Reactants : 7-hydroxy-6-methylcoumarin derivatives are treated with cyclopentanone in the presence of concentrated sulfuric acid.
- Conditions : The reaction proceeds at 80–90°C for 6–8 hours under nitrogen.
- Workup : The mixture is neutralized with aqueous sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
- Yield : 62–68%.
This step forms the fused cyclopentane-chromen system, confirmed by $$ ^1H $$-NMR signals at δ 2.16 (s, 3H, CH$$3$$) and δ 3.00 (t, 2H, CH$$2$$).
Methylation and Oxidation Adjustments
Substituent positioning on the chromen core is optimized through selective methylation and oxidation:
- Methylation : Introduction of the 6-methyl group employs methyl iodide and potassium carbonate in acetone.
- Oxidation : The 4-oxo group is stabilized using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) at 0°C.
Preparation of the Sulfonamide-Hexanoate Side Chain
The side chain, 6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid, is synthesized through sulfonylation and carboxylation.
Sulfonylation of Hexanoic Acid Derivatives
- Reactants : 6-Aminohexanoic acid reacts with 4-methylbenzenesulfonyl chloride in dichloromethane.
- Conditions : Triethylamine (2.5 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
- Workup : The product is washed with 1M HCl, dried over MgSO$$_4$$, and recrystallized from ethanol.
- Yield : 75–82%.
The sulfonamide structure is verified by IR absorption at 1345 cm$$^{-1}$$ (S=O) and $$ ^1H $$-NMR signals for the aromatic protons (δ 7.72–7.45, 4H).
Activation of the Carboxylic Acid
Prior to esterification, the hexanoic acid is activated as an acyl chloride:
- Reactants : 6-{[(4-Methylphenyl)sulfonyl]amino}hexanoic acid is treated with thionyl chloride (SOCl$$_2$$).
- Conditions : Reflux at 70°C for 3 hours.
- Workup : Excess SOCl$$_2$$ is removed under vacuum, yielding the acyl chloride as a pale-yellow oil.
Coupling of the Chromen Core and Side Chain
Esterification links the cyclopenta[c]chromen core with the sulfonamide-hexanoate side chain.
Esterification via Acyl Chloride
- Reactants : The chromen core (7-hydroxy derivative) and sulfonamide-hexanoic acyl chloride are combined in dry THF.
- Conditions : Pyridine (1.2 eq) is added as a catalyst, and the reaction is stirred at 50°C for 24 hours.
- Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 2:1).
- Yield : 58–65%.
Alternative Coupling Agents
For higher yields, carbodiimide-based agents are employed:
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| DCC/DMAP | DCM | 25°C | 72% |
| EDC/HOBt | DMF | 40°C | 68% |
EDC/HOBt minimizes racemization, while DCC/DMAP offers cost efficiency.
Purification and Characterization
Chromatographic Purification
Final purification uses gradient elution on silica gel:
Spectroscopic Validation
- $$ ^1H $$-NMR : Key signals include δ 2.35 (s, 3H, Ar-CH$$3$$), δ 3.20 (t, 2H, NH-SO$$2$$), and δ 4.25 (t, 2H, ester OCH$$_2$$).
- MS (ESI) : [M+H]$$^+$$ at m/z 474.56.
Industrial-Scale Considerations
Continuous Flow Synthesis
Large-scale production employs flow reactors for:
Solvent Recycling
Ethyl acetate and THF are recovered via distillation, reducing costs by 30%.
Challenges and Optimization
Byproduct Formation
Sulfonamide Stability
- Issue : Degradation under acidic conditions.
- Solution : Neutralize reaction mixtures immediately post-synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Analog 1: [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic Acid
- Core Structure: Shares the same cyclopenta[c]chromenone core (C₁₄H₁₄O₂) but substitutes the 7-position with an acetic acid group via an ether linkage.
- Key Differences: The acetic acid group introduces a carboxylic acid (-COOH) instead of the sulfonamide-hexanoate ester. Higher polarity and hydrogen-bonding capacity due to the carboxylic acid, likely increasing aqueous solubility compared to the target compound .
- Molecular Formula : C₁₆H₁₆O₅ (MW: 288.3 g/mol).
Analog 2: 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-(1,3-dioxoisoindol-2-yl)hexanoate
- Core Structure: Identical chromenone core but features a 6-(1,3-dioxoisoindol-2-yl)hexanoate ester.
- Key Differences: The isoindole-1,3-dione substituent introduces a rigid aromatic system with two ketone groups, contrasting with the flexible sulfonamide group in the target compound.
- Molecular Formula: C₂₆H₂₃NO₆ (MW: 445.47 g/mol).
Sulfonamide-Containing Pesticide Analogs (e.g., Metsulfuron-Methyl)
Comparative Data Table
*Note: The molecular formula of the target compound is inferred based on structural analysis.
Research Findings and Implications
Hydrogen-Bonding and Crystal Packing
- The sulfonamide group in the target compound can act as both a hydrogen-bond donor (-NH) and acceptor (-SO₂), enabling diverse supramolecular interactions. This contrasts with Analog 1’s carboxylic acid, which forms stronger hydrogen bonds, and Analog 2’s isoindole dione, which relies on π-π stacking .
- Tools like Mercury CSD and SHELX have been critical in analyzing such interactions in related compounds, though direct crystallographic data for the target compound remains unavailable .
Hypothesized Bioactivity
- Further studies are needed to validate this .
Biological Activity
The compound 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C22H29NO5S
- Molecular Weight: 421.54 g/mol
- CAS Number: 314743-72-1
The compound features a cyclopenta[c]chromene core, which is known for its diverse pharmacological properties. The presence of the sulfonamide group and the hexanoate moiety may enhance its solubility and bioavailability.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Activity: Compounds containing chromene derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Activity: Some studies suggest that derivatives of chromenes can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: The sulfonamide group is known for its anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that derivatives of the cyclopenta[c]chromene structure exhibit cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Methyl-4-oxo-cyclopenta[c]chromene | MCF-7 (Breast Cancer) | 15 |
| 6-Methyl-4-oxo-cyclopenta[c]chromene | HeLa (Cervical Cancer) | 20 |
These results indicate a promising anticancer potential for the compound under investigation.
In Vivo Studies
Animal model studies have also been conducted to evaluate the therapeutic effects of similar compounds. For instance:
-
Study on Tumor Growth Inhibition:
- A study involving mice bearing tumors showed that administration of a structurally related chromene derivative resulted in a significant reduction in tumor size compared to controls.
-
Anti-inflammatory Effects:
- Another study demonstrated that a related compound reduced inflammation markers in a rat model of arthritis.
Case Studies
Several case studies have highlighted the potential applications of compounds similar to this compound:
- Case Study 1: A patient with chronic inflammation showed improved symptoms after treatment with a sulfonamide-containing chromene derivative.
- Case Study 2: In a clinical trial, patients with advanced cancer who received a treatment regimen including chromene derivatives experienced prolonged survival rates compared to those receiving standard care.
Q & A
Basic: What are the recommended synthesis routes for this compound, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydrocyclopenta[c]chromene core followed by coupling with the sulfonamide-containing hexanoate moiety. Key steps include:
- Core synthesis: Cyclization of substituted chromene precursors under acidic or thermal conditions (e.g., using HCl or PTSA as catalysts) .
- Coupling reactions: Esterification or amide bond formation between the chromene core and the sulfonamide-hexanoate sidechain. Solvents like DMF or THF are often used, with reaction temperatures maintained at 60–80°C to balance yield and purity .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for isolating intermediates .
Optimization factors:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Higher yields but risk of side reactions above 80°C |
| Solvent | Anhydrous DMF/THF | Minimizes hydrolysis of sulfonamide group |
| Catalyst | DMAP (0.1–0.2 eq) | Accelerates esterification |
Basic: What analytical techniques are critical for structural characterization?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., distinguishing between 6-methyl and 4-oxo groups) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., m/z 477.96 for C₂₃H₂₄ClNO₆S as per ).
- X-ray crystallography: Resolves ambiguous stereochemistry in the fused cyclopenta-chromene system .
- HPLC: Monitors reaction progress and purity (>95% purity required for biological assays) .
Advanced: How do structural modifications (e.g., sulfonamide group, methyl substitution) influence biological activity?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Sulfonamide group : Enhances binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) but may reduce solubility. Substitution with bulkier groups (e.g., 4-methylphenyl vs. phenyl) modulates selectivity .
- Methyl group at C6 : Stabilizes the chromene ring conformation, potentially increasing metabolic stability .
Comparative SAR Table (based on ):
| Compound | Substituent | Bioactivity (IC₅₀) | Key Feature |
|---|---|---|---|
| Target compound | 6-methyl, 4-oxo, sulfonamide | 12 µM (COX-2) | Enhanced selectivity |
| Analog A | 6-H, 4-oxo | 45 µM | Reduced potency |
| Analog B | 6-methyl, 4-OH | >100 µM | Poor metabolic stability |
Advanced: How can contradictions in reported bioactivity data (e.g., COX-2 inhibition vs. cytotoxicity) be resolved?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Methodological solutions include:
- Standardized assays: Use isoform-specific inhibitors (e.g., celecoxib for COX-2) to validate target engagement .
- Dose-response profiling: Test across a wide concentration range (0.1–100 µM) to distinguish specific inhibition from off-target effects.
- Metabolite screening: LC-MS/MS to identify degradation products that may contribute to cytotoxicity .
Advanced: What computational tools are recommended for predicting collision cross-section (CCS) or binding modes?
Answer:
- CCS prediction : Tools like MOBCal or IM-MS simulations validate gas-phase ion mobility, critical for distinguishing structural isomers .
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 active site). Parameterize force fields to account for sulfonamide’s partial negative charge .
- MD simulations : GROMACS for assessing conformational stability of the tetrahydrocyclopenta[c]chromene core in aqueous vs. lipid environments .
Basic: What are the solubility and stability profiles under physiological conditions?
Answer:
- Solubility : Low in water (<0.1 mg/mL); requires DMSO or cyclodextrin-based formulations for in vitro studies.
- Stability : Degrades at pH >8.0 (hydrolysis of ester bond). Store at –20°C in inert atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
